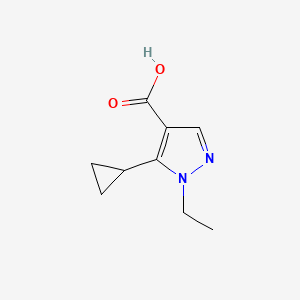

5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-cyclopropyl-1-ethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-11-8(6-3-4-6)7(5-10-11)9(12)13/h5-6H,2-4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGKFWTUFPIGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C(=O)O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of cyclopropylcarboxylic acid. The reaction mixture is then heated to facilitate the formation of the pyrazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of different substituted pyrazoles or other derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:

Research indicates that 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid exhibits promising pharmacological properties, including:

- Anti-inflammatory Activity: The compound has shown potential in inhibiting pathways involved in inflammation, making it a candidate for developing anti-inflammatory drugs.

- Anticancer Effects: Preliminary studies suggest that it may inhibit specific enzymes or pathways associated with cancer progression, positioning it as a lead compound for anticancer therapies.

Mechanism of Action:

The mechanism by which this compound exerts its effects is thought to involve interactions with biological targets. The carboxylic acid group can form hydrogen bonds with proteins, while the pyrazole ring may modulate receptor activity, leading to various biological effects .

Agrochemical Applications

The compound's structural characteristics also lend themselves to applications in agrochemicals. Pyrazole derivatives are commonly utilized as:

- Insecticides: Due to their biological activity against pests.

- Fungicides and Herbicides: Effective in controlling plant diseases and weeds.

Synthesis and Chemical Properties

Synthesis Methods:

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Vilsmeier-Haack Reaction: Introduces the formyl group into the pyrazole ring.

- Oxidation and Reduction Reactions: Using reagents like potassium permanganate or lithium aluminum hydride to modify functional groups .

Chemical Reactivity:

The presence of both cyclopropyl and ethyl groups significantly influences the compound's reactivity and biological activity compared to similar compounds. This unique structural arrangement may provide distinct pharmacological properties that warrant further investigation in drug development and agrochemical applications.

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazole derivatives, including this compound:

- Antitumor Activity: A study demonstrated that various pyrazole derivatives exhibited significant antitumor effects by inhibiting critical signaling pathways involved in cancer cell proliferation .

- Anti-inflammatory Mechanisms: Research indicated that compounds similar to this compound could effectively reduce reactive oxygen species (ROS) production, contributing to their anti-inflammatory properties .

These findings underscore the potential of this compound as a multifaceted agent in therapeutic settings.

Mechanism of Action

The mechanism by which 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Uniqueness: 5-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties. Its cyclopropyl group, in particular, imparts unique steric and electronic effects that influence its reactivity and biological activity.

Biological Activity

5-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid (CPEPCA) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activities, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

CPEPCA is characterized by the following molecular formula:

- Molecular Formula : C9H12N2O2

- Molecular Weight : 168.20 g/mol

The compound features a cyclopropyl group and an ethyl group attached to the pyrazole ring, with a carboxylic acid functional group at the fourth position. This unique structure contributes to its biological activity.

Research indicates that CPEPCA may exert its biological effects through various mechanisms:

- Enzyme Inhibition : CPEPCA has been studied for its inhibitory effects on specific enzymes, particularly lactate dehydrogenase (LDH). LDH plays a crucial role in cellular metabolism, and its inhibition can lead to reduced lactate production, thus affecting cancer cell metabolism .

- Cellular Interactions : The compound's structural features allow it to interact with biomolecules, potentially modulating various signaling pathways involved in cell proliferation and apoptosis.

Antitumor Activity

CPEPCA has demonstrated promising antitumor properties in several studies:

- In Vitro Studies : CPEPCA exhibited significant cytotoxic effects against various cancer cell lines, including pancreatic cancer (MiaPaCa2) and sarcoma (A673) cells. The compound's ability to inhibit LDH was correlated with reduced cell viability and proliferation .

- Mechanism of Action : The inhibition of LDH leads to decreased glycolysis and lactate accumulation, which are critical for cancer cell survival and growth. This metabolic shift can sensitize cancer cells to other therapeutic agents.

Case Studies and Research Findings

Several studies have investigated the biological activities of CPEPCA:

Q & A

Q. What are the standard synthetic routes for 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves cyclocondensation of β-keto esters with hydrazine derivatives. For example, ethyl acetoacetate can react with cyclopropyl-substituted hydrazines under reflux in ethanol or DMF to form the pyrazole core. Hydrolysis of the ester group (e.g., using NaOH or LiOH) yields the carboxylic acid derivative . Optimization includes:

Q. What spectroscopic techniques are essential for characterizing the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; carboxylic acid proton absent due to deprotonation) .

- IR Spectroscopy : Confirms carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

- X-ray Crystallography : Resolves steric effects of the cyclopropyl group and hydrogen-bonding patterns in the solid state .

Q. How can researchers assess the compound’s solubility and stability under various experimental conditions?

Methodological Answer:

- Solubility : Test in aqueous buffers (pH 2–12) and organic solvents (DMSO, ethanol). The cyclopropyl group reduces water solubility but enhances lipid membrane permeability .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may hydrolyze the ester precursor but not the carboxylic acid .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel synthesis pathways?

Methodological Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states for cyclopropyl ring formation .

- Docking Studies : Predict interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) by analyzing steric complementarity and electronic profiles .

- Machine Learning : Train models on existing pyrazole reaction datasets to optimize solvent/catalyst combinations .

Q. What strategies resolve contradictions between theoretical predictions and experimental data in biological activity studies?

Methodological Answer:

- Meta-Analysis : Compare computational binding affinities (e.g., AutoDock Vina) with in vitro IC₅₀ values. Discrepancies may arise from solvation effects or protein flexibility .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy contributions to binding, clarifying mismatches between predicted and observed inhibition .

- Crystallographic Refinement : Resolve ambiguous electron density maps to verify ligand-protein interactions .

Q. What are the challenges in designing enantioselective synthesis routes for chiral derivatives of this compound?

Methodological Answer:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts to induce asymmetry during cyclopropanation. Reported enantiomeric excess (ee) ranges from 60–85% .

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze ester intermediates while retaining the cyclopropyl configuration .

- Circular Dichroism (CD) : Monitor chirality during synthesis; compare experimental CD spectra with TD-DFT simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.